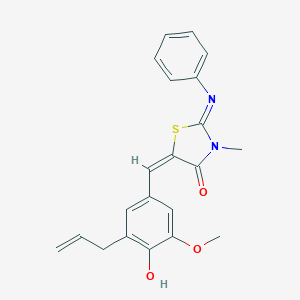![molecular formula C19H22O7 B298669 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B298669.png)
3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, also known as TMBU, is a spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TMBU is a versatile molecule that has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is not fully understood. However, studies have shown that 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione induces apoptosis in cancer cells by activating the caspase pathway. 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of topoisomerase II. In vivo studies have shown that 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has anticancer activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several advantages for lab experiments, including its versatility as a building block in organic synthesis and its potential as an anticancer agent. However, 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione also has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. One potential direction is the synthesis of new derivatives of 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione with improved solubility and bioactivity. Another potential direction is the exploration of 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione as a potential therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and its potential applications in various fields.
In conclusion, 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound that has shown promising results in scientific research. 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been shown to have anticancer activity and has potential as a therapeutic agent for other diseases. Further research is needed to fully understand the mechanism of action of 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and its potential applications.
Métodos De Síntesis
3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized using different methods, including the Knoevenagel condensation reaction and the one-pot synthesis method. The Knoevenagel condensation reaction involves the reaction between 2,4,6-trimethoxybenzaldehyde and 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a base catalyst. The one-pot synthesis method involves the reaction of 2,4,6-trimethoxybenzaldehyde, malononitrile, and cyclohexanone in the presence of ammonium acetate and acetic acid.
Aplicaciones Científicas De Investigación
3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has shown potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has also been used as a building block in the synthesis of new materials, such as spirocyclic polymers. Additionally, 3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been used as a reagent in organic synthesis, such as in the synthesis of spirocyclic lactones.
Propiedades
Nombre del producto |
3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
|---|---|
Fórmula molecular |
C19H22O7 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-[(2,4,6-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C19H22O7/c1-22-12-9-15(23-2)13(16(10-12)24-3)11-14-17(20)25-19(26-18(14)21)7-5-4-6-8-19/h9-11H,4-8H2,1-3H3 |
Clave InChI |
QEIVSJTXTHJJJP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C=C2C(=O)OC3(CCCCC3)OC2=O)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C=C2C(=O)OC3(CCCCC3)OC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)